molecular formula C11H10N2O B017474 4-(4-Aminophenoxy)pyridine CAS No. 102877-78-1

4-(4-Aminophenoxy)pyridine

Cat. No. B017474
M. Wt: 186.21 g/mol
InChI Key: IHAFMSZIVGDZTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 4-(4-Aminophenoxy)pyridine involves various chemical reactions, often resulting in polymers with specific properties. For example, a novel pyridine-containing aromatic diamine monomer was synthesized via modified Chichibabin pyridine synthesis, which was then used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s exhibiting good solubility and thermal properties (Wang et al., 2008). Another study synthesized three kinds of 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines, showcasing the versatility in producing different compounds starting from similar base chemicals (Pan Qing-cai, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, including NMR, FT-IR, and mass spectrometry. The structural analysis provides insights into the polymers' solubility, thermal stability, and mechanical properties, which are crucial for their practical applications. For instance, polymers synthesized from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine showed high thermal stability and excellent hydrophobicity (Huang et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Aminophenoxy)pyridine lead to the formation of polymers with unique properties. The reactions typically involve polycondensation with various aromatic dianhydrides, resulting in polymers with high glass transition temperatures and thermal stability. The polymers also display good mechanical properties and optical transparency, making them suitable for various applications (Wang et al., 2007).

Physical Properties Analysis

The physical properties of these polymers, such as solubility in aprotic amide solvents, thermal stability, and mechanical strength, are directly influenced by their molecular structure. The incorporation of pyridine and fluorinated groups enhances the polymers' thermal properties and solubility, enabling the production of strong, flexible films with good optical transparency and low dielectric constants (Wang et al., 2008).

Scientific Research Applications

1. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides

  • Summary of Application: A novel aromatic diamine monomer, 4- (4- (1-pyrrolidinyl)phenyl)-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, was synthesized and used to synthesize a series of polyimides .
  • Methods of Application: The synthesis of PI-1 (PPAPP and PMDA) was used as an example to illustrate the general synthetic route used to produce the polyimides .
  • Results or Outcomes: These polymers showed good solubility in common organic solvents at room temperature or on heating. They presented a high thermal stability with the glass transition temperature ( Tg s) exceeding 316 °C, as well as the temperature of 10% weight loss ranged from 552 to 580 °C with more than 67% residue at 800 °C under nitrogen .

2. Thermal, Soluble, and Hydrophobic Properties of Polyimides

  • Summary of Application: A novel aromatic diamine monomer, 4- (4-diethylamino)phenyl-2,6-bis (4- (4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties and diethylaminophenyl pendent groups, has been designed and synthesized, and then used to prepare for a series of polyimides with commercial aromatic dianhydrides .
  • Methods of Application: The diamine monomer EPAPP was derived from 4-hydroxyacetophenone, 4-Chloronitrobenzene and 4-diethylaminobenzaldehyde through a three-step synthetic .
  • Results or Outcomes: The resulting polyimides showed good solubility in common polar solvents, such as NMP, DMF, DMSO. They exhibited high thermal stability with the glass transition temperature ( Tg s) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .

Safety And Hazards

“4-(4-Aminophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-pyridin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAFMSZIVGDZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468651
Record name 4-(4-Aminophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)pyridine

CAS RN

102877-78-1
Record name 4-(4-Aminophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yloxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-aminophenol (15 g, 0.135 mol), 4-chloropyridine hydrochloride (22.5 g, 0.148 mol), and KOtBu (45.8 g, 0.404 mol) in DMPU (208 ml) and DMF (52 ml) is stirred at 100° C. for 24 h, cooled to rt, poured into H2O (0.6 L), and extracted with AcOEt (150 ml, 6×). The combined organic phases are washed with H2O (100 ml, 2×), brine (100 ml, 2×), dried (Na2SO4), concentrated under reduced pressure, and flash chromatographed (silica gel, 4.5×25 cm; AcOEt/hexane=1:9→3:7) to give the title compound of Stage 1.1 as a colorless solid: M+H=187.2; 1H-NMR (400 MHz, DMSO-d6): 8.37 (d, 6.5 Hz, 2H, pyridinyl), 6.79 (d, 9.5 Hz, 2H, phenyl), 6.78 (d, 9.5 Hz, 2H, pyridinyl) 5.12 (s, 2H, NH2); Rf (AcOEt/CH2Cl2=3:7): 0.23; m.p.=165.8-166.6° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
208 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Zhuo, K Kou, Y Wang, P Yao, G Wu - Journal of Materials Science, 2014 - Springer
We report the design and synthesis of a novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine (BAAP), through combining the nucleophilic …
Number of citations: 24 link.springer.com
Ž Babić, M Crkvenčić, Z Rajić, AM Mikecin, M Kralj… - Molecules, 2012 - mdpi.com
Sorafenib is a relatively new cytostatic drug approved for the treatment of renal cell and hepatocellular carcinoma. In this report we describe the synthesis of sorafenib derivatives 4a–e …
Number of citations: 15 www.mdpi.com
P Ravula, HB Vamaraju, M Paturi… - Archiv der …, 2018 - Wiley Online Library
As the blockade of the VEGFR‐2 signaling pathway is a viable approach in cancer therapy, the present study focuses on a series of pyrazole based VEGFR‐2 inhibitors that were …
Number of citations: 15 onlinelibrary.wiley.com
K Matsuno, M Ichimura, T Nakajima… - Journal of medicinal …, 2002 - ACS Publications
A new series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were found to show potent and selective inhibition of platelet-dervied growth factor (…
Number of citations: 73 pubs.acs.org
S Valente, M Conte, M Tardugno, A Nebbioso… - …, 2012 - pubs.rsc.org
Herein we reported two novel series of histone deacetylaseinhibitors bearing the pyridine-2,6-dicarboxylate moiety as a zinc bindinggroup. Tested on U937 leukemia cell line at 50 μM, …
Number of citations: 5 pubs.rsc.org
T Wanek, S Mairinger, O Langer - Journal of Labelled …, 2013 - Wiley Online Library
Brain penetration of radiopharmaceuticals or therapeutic drugs may be restricted by adenosine triphosphate‐binding cassette (ABC) transporters, such as P‐glycoprotein (Pgp), breast …
L Zhang, Y Li, K Wang, A Qin, X Chen… - Medicinal Chemistry …, 2015 - Springer
A series of sorafenib derivatives with a 3-arylacryloyl hydrazide unit were designed and synthesized, and their anti-proliferative activity against human cancer cell lines (ACHN, HCT116, …
Number of citations: 8 link.springer.com
TB Gillani, T Rawling, M Murray - Chemical Research in …, 2015 - ACS Publications
The multikinase inhibitor sorafenib (SRF) is approved for the treatment of renal and hepatic carcinomas and is also undergoing evaluation in therapeutic combinations with other …
Number of citations: 21 pubs.acs.org
PY Wang, G Wu - J Mater Sci, 2014
Number of citations: 0
L Yu, W Benfu, Z Qian, B Xuduo… - CHEMICAL …, 2016 - HIGHER EDUCATION PRESS NO 4 …
Number of citations: 0

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